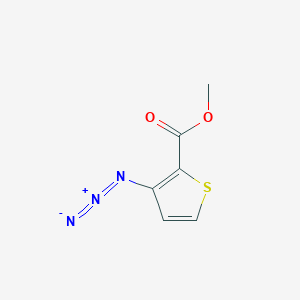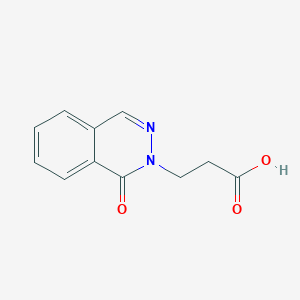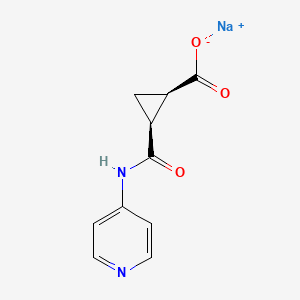
Methyl 3-azidothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-azidothiophene-2-carboxylate: is an organic compound that belongs to the class of azides and thiophenes It is characterized by the presence of an azido group (-N₃) attached to the thiophene ring, which is a five-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 3-azidothiophene-2-carboxylate typically begins with methyl 3-bromothiophene-2-carboxylate.
Azidation Reaction: The bromine atom in methyl 3-bromothiophene-2-carboxylate is replaced by an azido group through a nucleophilic substitution reaction. This is usually achieved by reacting the starting material with sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 3-azidothiophene-2-carboxylate can undergo nucleophilic substitution reactions where the azido group is replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), elevated temperatures.
Cycloaddition: Alkynes, copper(I) catalysts, room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), room temperature or slightly elevated temperatures.
Major Products Formed:
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Methyl 3-azidothiophene-2-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Materials Science: It can be used in the development of novel materials with unique electronic and photophysical properties.
Biology and Medicine:
Drug Development: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Bioconjugation: The azido group allows for bioorthogonal reactions, making it useful in labeling and tracking biomolecules.
Industry:
Agrochemicals: It can be used in the synthesis of herbicides and pesticides.
Dyes and Pigments: The compound can be a precursor for the synthesis of dyes and pigments with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-azidothiophene-2-carboxylate largely depends on the specific reactions it undergoes. For instance:
Cycloaddition Reactions: The azido group participates in 1,3-dipolar cycloaddition reactions, forming stable triazole rings.
Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Methyl 3-aminothiophene-2-carboxylate: Similar structure but with an amino group instead of an azido group.
Methyl 3-bromothiophene-2-carboxylate: Precursor in the synthesis of methyl 3-azidothiophene-2-carboxylate.
Methyl 3-nitrothiophene-2-carboxylate: Contains a nitro group instead of an azido group.
Uniqueness:
Azido Group: The presence of the azido group in this compound makes it particularly reactive in cycloaddition and reduction reactions, providing a versatile platform for the synthesis of various derivatives.
Versatility: Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis and materials science.
Properties
IUPAC Name |
methyl 3-azidothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S/c1-11-6(10)5-4(8-9-7)2-3-12-5/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEVGCKRQWDCAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl (1-oxo-1-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate](/img/structure/B2734469.png)

![4-[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2734472.png)
![3,4-dimethoxy-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2734473.png)
![Ethyl 2-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2734475.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2734476.png)

![2,4-dichloro-N-{2-[3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide](/img/structure/B2734479.png)
![(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine dihydrochloride](/img/structure/B2734480.png)
![5,6-dichloro-N-{2-[(3-fluoro-4-methylphenyl)formamido]ethyl}pyridine-3-carboxamide](/img/structure/B2734482.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2734483.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2734484.png)
![2-Chloro-N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2734486.png)
![2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2734487.png)
